4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate
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Overview
Description
4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate is an organic compound with the molecular formula C18H20O5 It is known for its unique chemical structure, which includes a methoxyphenyl group and a hydroxybutoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-methoxyphenol and 4-hydroxybutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxybutoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenyl 4-(4-hydroxybutoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate involves its interaction with specific molecular targets and pathways. The methoxy and hydroxybutoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The ester linkage may also undergo hydrolysis under physiological conditions, releasing the active components.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 4-(hexadecyloxy)benzoate
- 4-Methoxyphenyl 4-(3-butenyloxy)benzoate
- 4-Methoxyphenyl benzoate
Uniqueness
4-Methoxyphenyl 4-(4-hydroxybutoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and hydroxybutoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
CAS No. |
821798-36-1 |
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Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-(4-hydroxybutoxy)benzoate |
InChI |
InChI=1S/C18H20O5/c1-21-15-8-10-17(11-9-15)23-18(20)14-4-6-16(7-5-14)22-13-3-2-12-19/h4-11,19H,2-3,12-13H2,1H3 |
InChI Key |
LZSQYKXKMYMTLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCO |
Origin of Product |
United States |
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